SC144

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SC144 是一种靶向糖蛋白 130 (gp130) 的小分子抑制剂,gp130 是一种参与多种细胞因子信号通路中的信号转导因子。它以其强大的抗癌特性而闻名,特别是在卵巢癌中。 This compound 与 gp130 结合,诱导其磷酸化和去糖基化,从而抑制下游信号通路,如信号转导子和转录激活因子 3 (STAT3) 通路 .

作用机制

SC144 通过与 gp130 结合发挥作用,诱导其在丝氨酸 782 处的磷酸化和去糖基化。这导致 STAT3 信号通路的抑制,这对细胞存活和增殖至关重要。 通过抑制这条通路,this compound 诱导癌细胞凋亡并抑制肿瘤生长 .

生化分析

Biochemical Properties

SC144 interacts with gp130, a signal transducer of the IL-6/STAT3 signaling pathway . It binds to gp130, induces its phosphorylation (S782), and deglycosylation . This leads to the suppression of the Stat3 signaling pathway, which is maintained by extracellular gp130 ligands .

Cellular Effects

This compound has shown greater potency in human ovarian cancer cell lines than in normal epithelial cells . It inhibits cell proliferation and viability . This compound also causes substantial cell apoptosis . Apart from the effect on gp130, it has been reported that this compound can directly bind and stabilize IL-24 in cancer cells . Additionally, this compound has shown to have effects on cell cycle perturbation and apoptosis induction .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to gp130, induces gp130 phosphorylation (S782) and deglycosylation, abrogates Stat3 phosphorylation and nuclear translocation, and further inhibits the expression of downstream target genes . This compound shows potent inhibition of gp130 ligand-triggered signaling .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been shown to inhibit cell proliferation and viability in a dose-dependent manner

Dosage Effects in Animal Models

In a mouse xenograft model of human ovarian cancer, this compound significantly inhibited tumor growth

准备方法

合成路线和反应条件

SC144 通过一个多步骤过程合成,该过程涉及形成喹喔啉核心,然后进行官能化。关键步骤包括:

喹喔啉核心的形成: 这涉及芳香二胺与二酮的缩合。

官能化: 然后用各种取代基对喹喔啉核心进行官能化,以获得所需的化学结构。

工业生产方法

虽然 this compound 的具体工业生产方法没有得到广泛的文献记载,但合成通常涉及标准的有机合成技术,如缩合反应、色谱纯化和结晶 .

化学反应分析

反应类型

SC144 经历几种类型的化学反应,包括:

磷酸化: this compound 诱导 gp130 在丝氨酸 782 处的磷酸化。

常见试剂和条件

磷酸化: 此反应通常需要激酶和 ATP 作为试剂。

去糖基化: 此过程可能涉及由特定糖苷酶促进的酶促反应.

形成的主要产物

科学研究应用

相似化合物的比较

SC144 在靶向 gp130 并抑制 STAT3 信号通路方面是独一无二的。类似的化合物包括:

巴泽多昔芬: 另一种 gp130 抑制剂,但作用机制不同。

This compound 因其强大的抗癌活性及其诱导 gp130 磷酸化和去糖基化的能力而脱颖而出,使其成为进一步临床开发的有希望的候选药物 .

属性

IUPAC Name |

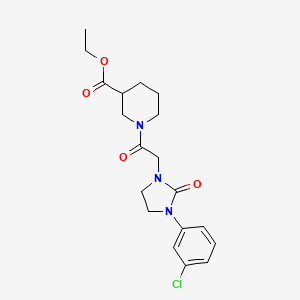

N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN6O/c17-10-3-4-13-11(8-10)20-15(14-2-1-7-23(13)14)21-22-16(24)12-9-18-5-6-19-12/h1-9H,(H,20,21)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEADAWQSJOWXBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2953443.png)

![3-((Benzo[d]thiazol-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2953446.png)

![2-methyl-8-nitro-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2953447.png)

![3-[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2953448.png)

![1-(4-fluorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2953451.png)

![2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2953455.png)